6-Methyl-[1,1'-biphenyl]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-[1,1’-biphenyl]-3-ol is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a methyl group attached to one ring and a hydroxyl group attached to the other. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-[1,1’-biphenyl]-3-ol can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-methylbiphenyl with magnesium to form a Grignard reagent, which is then reacted with paraformaldehyde diacetate to yield the desired product . The reaction is typically carried out in tetrahydrofuran as a solvent, with the reaction mixture being refluxed for several hours before cooling and subsequent purification.
Industrial Production Methods
In industrial settings, the production of 6-Methyl-[1,1’-biphenyl]-3-ol often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production may also involve additional steps such as crystallization and distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-Methyl-[1,1’-biphenyl]-3-one.
Reduction: Formation of 6-Methyl-[1,1’-biphenyl]-3-ol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
6-Methyl-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,1’-biphenyl]-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for interactions with hydrophobic regions of proteins and membranes, potentially affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Similar structure but lacks the hydroxyl group.
2-Methylbiphenyl: Methyl group positioned differently on the biphenyl structure.
3-Hydroxybiphenyl: Hydroxyl group present but lacks the methyl group.
Uniqueness
6-Methyl-[1,1’-biphenyl]-3-ol is unique due to the presence of both a methyl and a hydroxyl group on the biphenyl structure.
Properties
Molecular Formula |
C13H12O |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-methyl-3-phenylphenol |
InChI |
InChI=1S/C13H12O/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9,14H,1H3 |
InChI Key |
IDLZXWDGAYPTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.